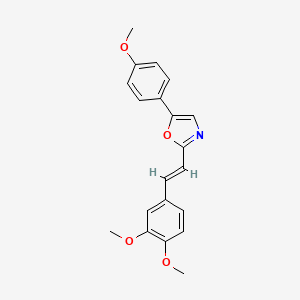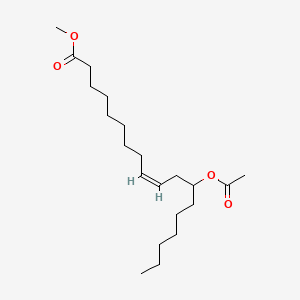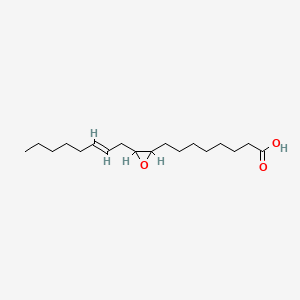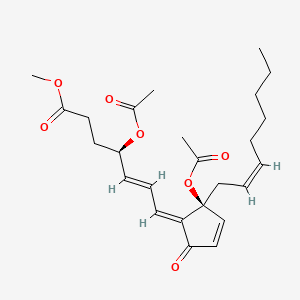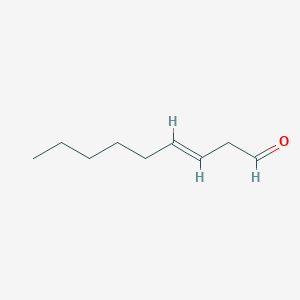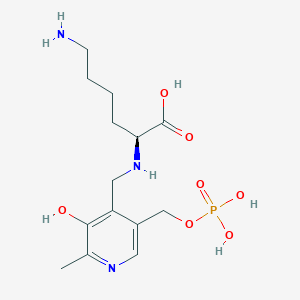
N(2)-(5'-phosphopyridoxyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.
科学的研究の応用
1. Enzymatic Catalysis and Binding
N(2)-(5'-phosphopyridoxyl)-L-lysine plays a crucial role in enzymatic processes, particularly in enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. For example, lysine 2,3-aminomutase, a key enzyme in the conversion of L-lysine to L-beta-lysine, relies on the formation of a lysine-PLP aldimine for its catalytic activity. This interaction is vital for the enzyme's function, as demonstrated by the identification of lysine 346 as crucial for PLP binding and catalysis in this enzyme (Chen & Frey, 2001).
2. Structural Analysis and Characterization
Research has also focused on the synthesis, separation, and characterization of various pyridoxyl-lysine derivatives, including this compound. Such studies are essential for understanding the structure of coenzyme-binding sites in PLP-containing enzymes and have implications for identifying and analyzing enzyme-cofactor interactions (Forrey et al., 1971).
3. Role in Cellular Functions and Protein Synthesis
In the broader context of cellular biology, compounds like this compound are crucial in understanding the modification of specific amino acids in key proteins. For instance, the study of hypusine, a derivative of lysine, provides insights into the role of specific amino acid modifications in cellular proliferation and protein synthesis (Park, Wolff, & Folk, 1997).
特性
分子式 |
C14H24N3O7P |
|---|---|
分子量 |
377.33 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |
InChIキー |
GQMAOPRRHWJXFB-LBPRGKRZSA-N |
異性体SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
正規SMILES |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



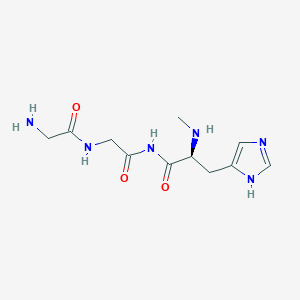

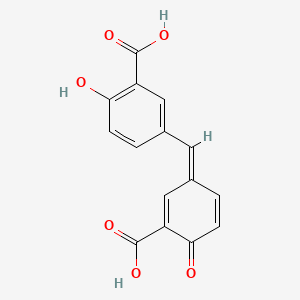



![(3R,3'R,4'S,6'R,8'S,8'aS)-5-(4-hydroxybut-1-ynyl)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1237946.png)

